molecular formula C8H13NO2S B583181 N-[(3S)-2-oxothiolan-3-yl]butanamide CAS No. 202284-85-3

N-[(3S)-2-oxothiolan-3-yl]butanamide

Cat. No. B583181
M. Wt: 187.257
InChI Key: IMJUOGHALGXOSS-LURJTMIESA-N
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Description

“N-[(3S)-2-oxothiolan-3-yl]butanamide” is a chemical compound with the molecular formula C8H13NO2S . It is also known by other names such as “N-butyryl-L-Homocysteine thiolactone” and has a molecular weight of 187.26 g/mol . This compound is a natural product found in Lyngbya majuscula .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 . The molecule has a complexity of 194 and contains 12 heavy atoms . The canonical SMILES representation is CCCC(=O)NC1CCSC1=O .


Physical And Chemical Properties Analysis

“N-[(3S)-2-oxothiolan-3-yl]butanamide” has a molecular weight of 187.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the molecule are 187.06669983 g/mol . The topological polar surface area is 71.5 Ų .

Scientific Research Applications

Synthesis and Chemistry

N-[(3S)-2-oxothiolan-3-yl]butanamide and related compounds have significant roles in synthetic chemistry. Their use as precursors for the synthesis of heterocyclic compounds is noteworthy. For instance, Fadda, Abdel‐Galil, and Elattar (2015) reviewed the synthesis and utility of 3-oxo-N-(pyridin-2-yl)butanamide compounds, emphasizing their importance in preparing various heterocycles (Fadda, Abdel‐Galil, & Elattar, 2015).

Biological and Pharmacological Applications

The biological and pharmacological potential of N-[(3S)-2-oxothiolan-3-yl]butanamide derivatives has been explored in several studies. Nitta et al. (2008) synthesized a series of related compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors, demonstrating their potential in treating type 2 diabetes (Nitta et al., 2008). Nazir et al. (2018) investigated indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, revealing their potent inhibitory activity against the urease enzyme (Nazir et al., 2018). Similarly, other studies have synthesized and evaluated various derivatives for their antimicrobial (Farag, Kheder, & Mabkhot, 2009), anticonvulsant (Kamiński et al., 2015), and alpha-amylase inhibitory activities (Mathew et al., 2015).

Photoaffinity Labelling and Binding Site Studies

In the field of neuropharmacology, specifically related to antiepileptic drugs, compounds like N-[(3S)-2-oxothiolan-3-yl]butanamide have been used in photoaffinity labelling to identify binding sites in the brain. For example, Fuks et al. (2003) utilized an analogue of levetiracetam (a drug similar in structure) for photoaffinity labelling studies to map the drug’s binding site in the brain (Fuks et al., 2003).

Other Applications

Various other studies explore the synthesis and applications of related butanamide derivatives in areas like odorless thioacetalization (Liu et al., 2004), tyrosinase and melanin inhibition (Raza et al., 2019), and radiopharmaceutical applications (Achour et al., 1998).

properties

IUPAC Name

N-[(3S)-2-oxothiolan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUOGHALGXOSS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@H]1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654522
Record name N-[(3S)-2-Oxothiolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S)-2-oxothiolan-3-yl]butanamide

CAS RN

202284-85-3
Record name N-[(3S)-2-Oxothiolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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